molecular formula C9H10ClO4P B1597393 (p-Chloro-Benzoyl)-phosphonic acid dimethyl ester CAS No. 33493-32-2

(p-Chloro-Benzoyl)-phosphonic acid dimethyl ester

Cat. No. B1597393
CAS RN: 33493-32-2
M. Wt: 248.6 g/mol
InChI Key: TUKCAVDKGXMEKW-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is a phosphonic acid ester derivative of p-Chloro-Benzoyl acid. Phosphonic acid esters are typically used in various fields such as medicine, agriculture, and industry due to their stability and reactivity . The “p-Chloro-Benzoyl” part indicates the presence of a chlorine atom on the benzoyl group .


Chemical Reactions Analysis

The compound, being an ester of phosphonic acid, might undergo hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(p-Chloro-Benzoyl)-phosphonic acid dimethyl ester” would depend on its exact molecular structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Safety And Hazards

As with any chemical compound, handling “(p-Chloro-Benzoyl)-phosphonic acid dimethyl ester” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in various fields where phosphonic acid esters are typically used, such as medicine, agriculture, and industry .

properties

IUPAC Name

(4-chlorophenyl)-dimethoxyphosphorylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCAVDKGXMEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335802
Record name dimethyl p-chlorobenzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(p-Chloro-Benzoyl)-phosphonic acid dimethyl ester

CAS RN

33493-32-2
Record name Dimethyl P-(4-chlorobenzoyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33493-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl p-chlorobenzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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